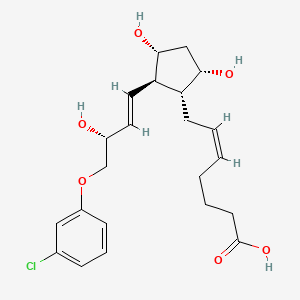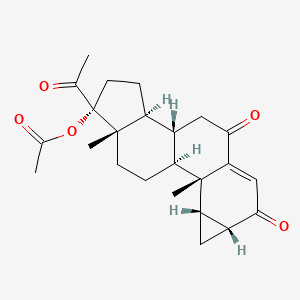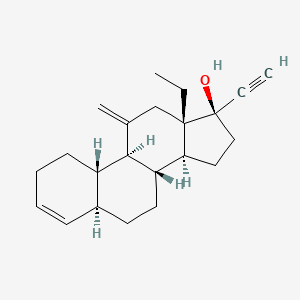
Tetrahydrofurosemid
Übersicht
Beschreibung
Furosemide Impurity F is used as a carbonic anhydrase inhibitor inhibiting human, bacterial and archaeal isozymes.
Wissenschaftliche Forschungsanwendungen
Behandlung von Bluthochdruck und Ödemen
Furosemid ist ein starkes zirkulierendes Diuretikum, das häufig zur Behandlung von Bluthochdruck und Ödemen eingesetzt wird, die aus Herz-, Nieren- und Leberversagen entstehen {svg_1}. Es bewirkt hauptsächlich eine diuretische Wirkung, indem es die Reabsorption von Natrium (Na+) und Kalium (K+) in bestimmten Nierentubuli reduziert, was zu einer Erhöhung der Ausscheidung von Natrium, Kalium und Wasser im Urin führt {svg_2}.
Verbesserung der Arzneimittellöslichkeit und -bioverfügbarkeit
Die geringe Löslichkeit von Furosemid begrenzt seine Auflösung und Bioverfügbarkeit. Untersuchungen haben jedoch gezeigt, dass die Entwicklung neuartiger amorpher Feststoffdispersionen von Furosemid seine Löslichkeit und orale Bioverfügbarkeit deutlich verbessern kann {svg_3}. In einer Studie wurden Polyvinylpyrrolidon K30 (PVP-K30), mesoporöses (Syloid 244FP, Syloid XDP 3050) und nicht-mesoporöses (Aeroperl 300, Aerosil 200) Siliciumdioxid als kombinierte Träger ausgewählt, um diese Dispersionen zu entwickeln {svg_4}.
Formulierung von oral zerfallenden Tabletten (ODTs)
Furosemid wurde in der Formulierung von porösen, oral zerfallenden Tabletten (ODTs) verwendet, die durch Sublimation hergestellt und mit Furosemid-Nanopartikeln beladen wurden {svg_5}. Diese Formulierung verbessert die Auflösung und Bioverfügbarkeit von Furosemid {svg_6}.
Stabilisierung von Nanopartikeln
Funktionelle Biomaterialien, die als Stabilisatoren bezeichnet werden, wurden verwendet, um die Nanopartikelformel von Furosemid zu stabilisieren. In einer Studie wurde festgestellt, dass Pluronic F-127 der optimale Stabilisator in Bezug auf Partikelgröße, Zeta-Potential und Auflösungsrate ist {svg_7}.
Einsatz in der Forschung zu funktionalen Biomaterialien
Furosemid wurde in der Forschung zu den Auswirkungen von funktionalen Biomaterialien auf die Eigenschaften von oral zerfallenden Tabletten eingesetzt {svg_8}. Diese Forschung hat Auswirkungen auf die Entwicklung neuer Arzneimittelverabreichungssysteme.
Umweltüberwachung
Furosemid wird effektiv in vielen Ländern und einer großen Anzahl von Studien in ganz Europa, Asien oder Nordamerika in Klärschlamm-Abwässern, Oberflächenwasser und sogar in Schlamm oder Sedimenten gefunden {svg_9}. Dies macht es zu einer nützlichen Verbindung für die Umweltüberwachung und die Untersuchung von Umweltverschmutzung.
Wirkmechanismus
Target of Action
The primary target of Tetrahydro Furosemide is the Na-K-2Cl cotransporter (NKCC2) located in the ascending limb of the loop of Henle in the kidneys . This transporter plays a crucial role in the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the body.
Mode of Action
Tetrahydro Furosemide acts by inhibiting the NKCC2 transporter , thereby blocking the reabsorption of sodium and chloride ions . This leads to an increase in the excretion of these ions, along with water, resulting in diuresis (increased urine production) and natriuresis (increased sodium excretion) .
Biochemical Pathways
The inhibition of the NKCC2 transporter disrupts the electrolyte balance in the renal tubules, leading to an increase in the osmolarity of the urine and a decrease in the osmolarity of the blood . This can affect various biochemical pathways, particularly those involved in fluid and electrolyte homeostasis .
Result of Action
The primary result of Tetrahydro Furosemide’s action is a significant increase in urine production and sodium excretion, leading to a reduction in fluid overload and edema . This can be particularly beneficial in conditions such as congestive heart failure, liver cirrhosis, and renal dysfunction, where fluid overload is a common problem .
Action Environment
Environmental factors such as diet, particularly sodium intake, can influence the efficacy of Tetrahydro Furosemide . Additionally, the drug’s stability and efficacy can be affected by factors such as pH and temperature . It is also important to consider potential drug-drug interactions, as other medications can impact the pharmacokinetics and pharmacodynamics of Tetrahydro Furosemide .
Eigenschaften
IUPAC Name |
4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQFVCNJRVCZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4793-38-8 | |
| Record name | 4-Chloro-5-sulfamoyl-2-((((2RS)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004793388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLORO-5-SULFAMOYL-2-((((2RS)-TETRAHYDROFURAN-2-YL)METHYL)AMINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H1O4F92NO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)





![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)



